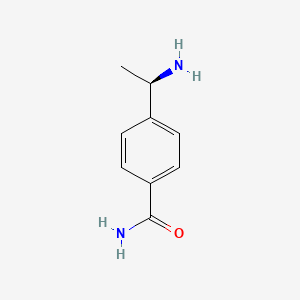

(R)-4-(1-Aminoethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMJWOLRCACSF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651219 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173898-21-0 | |

| Record name | Benzamide, 4-(1-aminoethyl)-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173898-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1R)-1-Aminoethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-(1-Aminoethyl)benzamide CAS number 173898-21-0

This in-depth technical guide provides a comprehensive overview of (R)-4-(1-Aminoethyl)benzamide, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, analysis, safety, and applications, offering field-proven insights and methodologies.

Introduction

This compound is a chiral primary amine and a benzamide derivative.[1] The presence of a stereocenter at the ethylamine moiety makes it a valuable component in the synthesis of complex molecular architectures, particularly in medicinal chemistry where chirality is a critical determinant of biological activity.[2] This guide serves as a technical resource, consolidating key information to facilitate its effective use in research and development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 173898-21-0 | [3][4] |

| Molecular Formula | C9H12N2O | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | Solid (likely a powder) | [5] |

| Boiling Point | 326.8 ± 25.0 °C (Predicted) | [6] |

| Density | 1.129 ± 0.06 g/cm3 (Predicted) | [6] |

| pKa | 16.20 ± 0.50 (Predicted) | [6] |

| SMILES | O=C(N)C1=CC=C(--INVALID-LINK--C)C=C1 | [3] |

Note: Some physical properties are predicted values and should be used as an estimate.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a critical aspect of its utility. The primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. A common and logical approach involves the asymmetric reduction of a prochiral ketone precursor.

Conceptual Asymmetric Synthesis Workflow:

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Protocol: Asymmetric Transfer Hydrogenation (Representative)

This protocol is based on established methods for the asymmetric reduction of ketones.[2]

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 4-acetylbenzoic acid (1.0 equivalent), in a suitable solvent such as dichloromethane.

-

Catalyst Addition: Add a chiral ruthenium-based catalyst (e.g., (R,R)-Ts-DPEN RuCl) and a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting chiral alcohol, (R)-4-(1-hydroxyethyl)benzoic acid, by column chromatography.

Subsequent steps to convert the chiral alcohol to the final product involve standard organic chemistry transformations.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

| Analytical Method | Purpose | Typical Parameters |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Chemical shift (ppm), coupling constants (Hz), integration |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | m/z ratio |

| Chiral HPLC | Enantiomeric Purity Determination | Retention time, peak area |

| Infrared (IR) Spectroscopy | Functional Group Identification | Wavenumber (cm⁻¹) for N-H, C=O, C-N stretches |

| Elemental Analysis | Elemental Composition | %C, %H, %N, %O |

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose).

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.

-

Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|(R-isomer) - (S-isomer)| / |(R-isomer) + (S-isomer)|] * 100.

Applications in Drug Discovery and Development

The benzamide moiety is a well-established pharmacophore present in a variety of biologically active compounds. This compound serves as a crucial chiral building block in the synthesis of novel therapeutic agents. Its applications span across various therapeutic areas due to the versatility of the benzamide scaffold.[7]

Potential Therapeutic Targets and Applications:

-

Enzyme Inhibitors: The benzamide structure is found in inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) and carbonic anhydrase.[8][9]

-

Receptor Ligands: Benzamide derivatives have been developed as ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.

-

Anticancer Agents: The structural motif is present in several anticancer compounds.[10]

-

Antimicrobial Agents: Certain benzamide derivatives have shown antimicrobial activity.

Logical Workflow for Utilizing this compound in Drug Discovery:

Caption: A streamlined workflow for the application of this compound in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The information below is based on data for benzamide and related amino-benzamides and should be considered as a general guideline.[5][11] A specific Safety Data Sheet (SDS) for the (R)-isomer should always be consulted.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Ingestion: Do not eat, drink, or smoke when using this product. Harmful if swallowed.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

Hazard Identification (Based on Structurally Similar Compounds):

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Skin and Eye Irritation: May cause skin and eye irritation.[11]

In case of exposure or if you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its synthesis, while requiring careful control of stereochemistry, is achievable through established asymmetric methodologies. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling procedures is paramount for its successful application in the laboratory. The presence of the benzamide scaffold suggests its potential for incorporation into a wide range of biologically active molecules, making it a compound of continued interest for medicinal chemists.

References

- 1. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. appchemical.com [appchemical.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. actylislab.com [actylislab.com]

- 6. 4-(1-aminoethyl)benzamide CAS#: 1082413-74-8 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

(R)-4-(1-Aminoethyl)benzamide molecular formula and weight

An In-depth Technical Guide to (R)-4-(1-Aminoethyl)benzamide: Synthesis, Characterization, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral primary amine and a key structural motif in medicinal chemistry. Its stereospecific configuration makes it a valuable building block for the synthesis of complex, biologically active molecules where enantiomeric purity is critical for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of its fundamental properties, stereoselective synthetic pathways, analytical characterization, and applications in drug discovery. The methodologies discussed herein are grounded in established chemical principles, offering researchers and drug development professionals a practical framework for utilizing this important chiral intermediate.

Core Physicochemical Properties

This compound is a derivative of benzamide featuring a chiral ethylamine substituent at the para position. The "(R)" designation specifies the absolute stereochemistry at the chiral center, which is paramount for its interaction with biological targets. Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 173898-21-0 | [2] |

| Appearance | Typically an off-white to white solid (predicted) | N/A |

| Chirality | Contains one stereocenter | N/A |

Stereoselective Synthesis: The Imperative of Enantiomeric Control

The synthesis of enantiomerically pure this compound is a critical task, as the biological activity of chiral molecules often resides in a single enantiomer. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, synthetic strategies must prioritize stereocontrol.

The most logical and field-proven approach involves a multi-step sequence starting from a prochiral ketone, proceeding through an asymmetric reduction to establish the chiral center, followed by functional group manipulations to yield the final product.

Proposed Synthetic Pathway

A robust pathway begins with 4-acetylbenzonitrile. The nitrile group serves as a precursor to the primary amide, and the ketone is the site for asymmetric transformation.

The causality behind this choice of pathway is twofold:

-

Asymmetric Ketone Reduction: This is a well-established and highly reliable method for setting a chiral center. A variety of catalysts and reagents are available that provide high enantiomeric excess (e.e.).[3]

-

Late-Stage Amide Formation: Converting the nitrile to an amide in the final steps (via hydrolysis) avoids potential side reactions that the amide group might undergo during the preceding synthetic transformations.

A diagram of this proposed workflow is presented below.

Caption: Proposed asymmetric synthesis of this compound.

Expertise & Causality: The key step is the asymmetric transfer hydrogenation or hydrogenation of the ketone. This reaction establishes the stereocenter with high fidelity. The subsequent steps—mesylation followed by azide substitution—proceed via an Sₙ2 mechanism, which predictably inverts the stereocenter from (R)-alcohol to (S)-azide. The final reduction of the azide to the amine retains the (S)-configuration of the azide, which, by Cahn-Ingold-Prelog priority rules, corresponds to the desired (R)-amine.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and enantiomeric excess of the final compound is non-negotiable. A multi-technique analytical workflow ensures the integrity of the material.

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton. The proton spectrum should show characteristic signals for the aromatic protons, the quartet and doublet for the ethyl group, and broad singlets for the NH₂ protons.[4][5][6]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (C₉H₁₂N₂O).[7][8]

-

-

Enantiomeric Purity Assessment:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase (CSP), which differentially interacts with the (R) and (S) enantiomers, resulting in two separate peaks.[1][9][10] The ratio of the peak areas gives the e.e.

-

The analytical workflow is designed to be self-validating. NMR and MS confirm the molecule is chemically correct, while Chiral HPLC confirms its stereochemical purity.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. benchchem.com [benchchem.com]

- 4. bmse000668 Benzamide at BMRB [bmrb.io]

- 5. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to (R)-4-(1-Aminoethyl)benzamide: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-4-(1-Aminoethyl)benzamide is a chiral primary amine and a pivotal intermediate in contemporary pharmaceutical synthesis. Its stereospecific structure is integral to the efficacy of several advanced therapeutic agents, most notably as a key building block for the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides a comprehensive technical overview of the molecule's structure, the critical nature of its (R)-stereochemistry, and validated methodologies for its synthesis and enantiomeric purification. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an essential resource for researchers engaged in medicinal chemistry and process development.

Introduction: The Significance of this compound in Medicinal Chemistry

Benzamide derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of pharmacological activities.[1] Within this class, chiral amines introduce stereochemical complexity that is often directly linked to target-specific binding and biological response. This compound, with its defined three-dimensional arrangement at the benzylic carbon, has emerged as a high-value intermediate.

Its prominence is primarily due to its role in the synthesis of Niraparib (marketed as Zejula), a potent PARP inhibitor used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[1][2] The precise (R)-configuration of the aminoethyl group is critical for the final drug's ability to bind effectively to the PARP enzyme. The development of robust and scalable methods to produce this enantiomerically pure intermediate is therefore a significant focus in pharmaceutical process chemistry.

Molecular Structure and Stereochemistry

The molecular identity of this compound is defined by its constituent parts: a benzamide core substituted at the para-position with a chiral 1-aminoethyl group.

Molecular Formula: C₉H₁₂N₂O Molecular Weight: 164.20 g/mol CAS Number: 173898-21-0[3]

The Chiral Center and (R)-Configuration

The stereochemistry of the molecule is determined by the chiral center at the carbon atom of the ethyl group attached to the benzene ring. The designation "(R)" is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assigning Priorities: The four groups attached to the chiral carbon are prioritized based on atomic number:

-

Priority 1: The amino group (-NH₂)

-

Priority 2: The benzamide-substituted phenyl ring (-C₆H₄CONH₂)

-

Priority 3: The methyl group (-CH₃)

-

Priority 4: The hydrogen atom (-H)

-

-

Determining Configuration: When viewing the molecule with the lowest priority group (the hydrogen atom) pointing away from the observer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction. This clockwise arrangement defines the stereocenter as having the (R)-configuration .

// Nodes for the molecule C_chiral [label="", pos="0,0!", shape=point]; N [label="NH₂", pos="-0.8,-0.7!", fontcolor="#202124"]; H [label="H", pos="0.5,-0.8!", fontcolor="#202124"]; C_phenyl [label="", pos="0.9,0.5!", shape=point]; C_methyl [label="CH₃", pos="-0.6,0.8!", fontcolor="#202124"];

// Edges with stereochemistry edge [dir=none]; C_chiral -> N [style=bold, len=1.2, label=" (1)"]; C_chiral -> C_phenyl [style=solid, len=1.2, label=" (2)"]; C_chiral -> C_methyl [style=solid, len=1.2, label=" (3)"]; C_chiral -> H [style=dashed, len=1.0, label=" (4)"];

// Label for the chiral center label_node [label="(R)", pos="0.1,0.2!", fontcolor="#EA4335", fontsize=14, shape=none];

// Arrow for CIP direction edge [color="#4285F4", penwidth=2, arrowhead=open, style=solid]; a [pos="-0.7, -0.2!", shape=point]; b [pos="0.7, 0.2!", shape=point]; c [pos="-0.2, 0.7!", shape=point]; a -> b [constraint=false]; b -> c [constraint=false]; } Figure 1: Cahn-Ingold-Prelog priority assignment for this compound.

The stereochemical purity of this center is paramount. The presence of the (S)-enantiomer can lead to impurities in the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety profile.

Synthesis and Enantiomeric Purification

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. A common and industrially viable strategy involves the synthesis of a racemic mixture followed by chiral resolution. Advanced methods, such as asymmetric synthesis, are also employed in process development.

Synthesis of Racemic 4-(1-Aminoethyl)benzamide

A logical and field-proven pathway to the racemic amine proceeds via a two-step sequence starting from 4-acetylbenzonitrile.

Step 1: Synthesis of the Precursor 4-Acetylbenzamide The first step involves the hydration of the nitrile group of 4-acetylbenzonitrile to a primary amide.

Step 2: Reduction to Racemic 4-(1-Aminoethyl)benzamide The second step is the reduction of the ketone functionality of 4-acetylbenzamide to the corresponding amine. A common method for this transformation is reductive amination.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a robust and scalable method for separating enantiomers. It relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can be separated.[4] For basic amines like 4-(1-aminoethyl)benzamide, chiral acids such as tartaric acid and its derivatives are highly effective resolving agents.[5][6]

Patents for structurally similar compounds detail the efficacy of using O,O'-diacyltartaric acid derivatives for this purpose.[7] The following protocol is a representative, field-proven method adapted for this specific resolution.

Experimental Protocol: Chiral Resolution with (-)-O,O'-Dibenzoyl-L-tartaric acid

This protocol is designed to selectively crystallize the diastereomeric salt of the desired (R)-enantiomer.

Materials:

-

Racemic 4-(1-Aminoethyl)benzamide

-

(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)

-

Methanol

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Salt Formation:

-

In a reaction vessel, dissolve racemic 4-(1-aminoethyl)benzamide (1.0 equivalent) in warm methanol.

-

In a separate vessel, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (approximately 0.5 equivalents) in warm methanol. The stoichiometry is critical and may require optimization; starting with a sub-stoichiometric amount of the resolving agent often yields higher enantiomeric excess in the crystallized salt.

-

Slowly add the DBTA solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization. The diastereomeric salt of the (R)-amine with L-DBTA is typically less soluble and will precipitate.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine salt.

-

The enantiomeric purity of the salt can be checked at this stage by a validated chiral HPLC method. If necessary, the salt can be recrystallized from fresh methanol to enhance purity.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the tartaric acid derivative and liberates the free amine into the organic layer.

-

Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Data (Predicted and Representative)

While a publicly available, fully assigned spectrum for this specific intermediate is not readily found, the expected signals can be predicted based on the structure and data from analogous compounds.[8][9][10]

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the amide group.

-

δ ~7.3-7.4 ppm (d, 2H): Aromatic protons ortho to the aminoethyl group.

-

δ ~7.2, 7.8 ppm (br s, 2H): Amide protons (-CONH₂).

-

δ ~4.1-4.2 ppm (q, 1H): Methine proton (-CH(NH₂)-).

-

δ ~1.8-2.0 ppm (br s, 2H): Amine protons (-NH₂).

-

δ ~1.3-1.4 ppm (d, 3H): Methyl protons (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~168 ppm: Carbonyl carbon (-CONH₂).

-

δ ~148-150 ppm: Aromatic carbon attached to the aminoethyl group.

-

δ ~132-134 ppm: Aromatic carbon attached to the amide group.

-

δ ~127-128 ppm: Aromatic CH carbons.

-

δ ~126-127 ppm: Aromatic CH carbons.

-

δ ~50-52 ppm: Methine carbon (-CH(NH₂)-).

-

δ ~25 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (EI):

-

m/z (M⁺): 164

-

Base Peak (M-CH₃)⁺: 149 (loss of methyl group)

-

Other fragments: 120 (loss of acetamide), 106, 77

Chiral HPLC for Enantiomeric Purity

Determination of enantiomeric excess (ee) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[11][12][13]

Representative Chiral HPLC Method:

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective for separating chiral amines. A column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) is a common choice.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a hydrocarbon solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is used. A small amount of a basic additive (e.g., diethylamine, DEA) is often required to improve peak shape and prevent tailing of the basic amine analytes. A typical starting mobile phase could be Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzamide chromophore absorbs strongly (e.g., 254 nm).

The method must be validated to demonstrate sufficient resolution between the (R)- and (S)-enantiomer peaks to allow for accurate quantification.

Applications in Drug Development: The Niraparib Case Study

The primary application of this compound is as a crucial building block in the synthesis of the PARP inhibitor Niraparib .[14][15] PARP inhibitors are a targeted cancer therapy that exploits deficiencies in the DNA damage repair pathways of certain cancer cells, a concept known as synthetic lethality.[16]

In the synthesis of Niraparib, the (R)-amine is coupled with another key fragment, typically via N-arylation, to construct the final drug molecule's core structure. The stereochemistry at this position is essential for the molecule to fit into the NAD⁺ binding pocket of the PARP enzyme, ensuring potent inhibition. Process development routes for Niraparib have explored various advanced methods, including biocatalytic transamination and dynamic kinetic resolutions, to generate this chiral amine intermediate efficiently and with high enantiomeric purity.[2]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling component for the synthesis of complex, life-saving therapeutics. Its value lies in its specific, well-defined stereochemistry, which is directly translated into the biological activity of the final drug product. A thorough understanding of its structure, coupled with robust and validated protocols for its stereoselective synthesis and analysis, is fundamental for any drug development professional working in this area. The methodologies presented in this guide, from racemic synthesis and classical resolution to analytical characterization, provide a solid, field-proven foundation for the successful application of this vital chiral building block.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 6. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 7. bmse000668 Benzamide at BMRB [bmrb.io]

- 8. ekwan.github.io [ekwan.github.io]

- 9. benchchem.com [benchchem.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. labicom.cz [labicom.cz]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | MDPI [mdpi.com]

An In-depth Technical Guide on the Role of (R)-4-(1-Aminoethyl)benzamide in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(1-Aminoethyl)benzamide is a chiral molecule of significant interest in modern synthetic chemistry, particularly within the pharmaceutical industry. Its value lies not in broad utility as a universal chiral auxiliary, but as a specialized chiral building block and potential resolving agent for the synthesis of complex, high-value molecules. This guide provides a detailed exploration of the synthesis, applications, and underlying principles governing the use of this compound in asymmetric synthesis, offering field-proven insights for its practical application.

Introduction: Defining the Role of a Specialized Chiral Intermediate

In the vast landscape of asymmetric synthesis, chiral molecules are employed in various capacities: as transient chiral auxiliaries, as ligands for metal catalysts, as organocatalysts, or as integral components of the final target structure.[1] this compound, with its defined stereocenter, primary amine, and benzamide moiety, primarily functions as a chiral intermediate or building block . This distinction is critical; rather than temporarily inducing chirality in a prochiral substrate before being removed, it is incorporated as a permanent stereochemical feature in the final product.[2]

The presence of a chiral ethylamine group on a rigid phenyl ring makes it a valuable synthon for introducing a specific stereocenter that can influence the biological activity of a drug molecule. Its synthesis and application are therefore of paramount importance for drug development professionals aiming to produce enantiomerically pure active pharmaceutical ingredients (APIs).

Synthetic Pathways to Enantiopure this compound

The accessibility of enantiomerically pure this compound is the gateway to its application. Two primary strategies dominate its production: direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis: A Direct Approach

The most elegant and atom-economical approach is to create the desired stereocenter selectively from a prochiral precursor. Asymmetric transfer hydrogenation of a corresponding ketone is a well-established and scalable method.

Causality Behind the Method: This pathway leverages a chiral catalyst (typically a Ruthenium or Rhodium complex with a chiral ligand) to stereoselectively deliver a hydride to one face of the ketone. The choice of catalyst and hydrogen source is critical for achieving high enantiomeric excess (ee). The resulting chiral alcohol is a versatile intermediate that can be converted to the amine with retention or inversion of configuration, depending on the chosen route (e.g., via mesylation and azide displacement).

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Precursor

This protocol is representative for the synthesis of the closely related ester derivative, which can be subsequently converted to the benzamide.[3]

Step 1: Asymmetric Reduction of 4-Acetylbenzoyl Derivative

-

Substrate: 4-Acetylbenzonitrile or a 4-acetylbenzoate ester.

-

Catalyst: A chiral Ru-based catalyst, such as (R,R)-Ts-DPEN-Ru.

-

Hydrogen Source: Formic acid/triethylamine azeotrope.

-

Solvent: Dichloromethane (DCM) or a similar aprotic solvent.

-

Procedure:

-

Dissolve the 4-acetylbenzoyl precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the chiral Ruthenium catalyst (typically 0.1-1 mol%).

-

Add the formic acid/triethylamine mixture and stir at a controlled temperature (e.g., 25-40 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, perform an aqueous workup to remove the catalyst and salts.

-

Purify the resulting chiral alcohol by column chromatography or crystallization.

-

Step 2: Conversion of Chiral Alcohol to Chiral Amine

-

Procedure:

-

Activate the hydroxyl group of the chiral alcohol, for instance, by converting it to a mesylate or tosylate using the corresponding sulfonyl chloride and a base like triethylamine.

-

Displace the leaving group with an azide source (e.g., sodium azide) in a polar aprotic solvent like DMF. This reaction typically proceeds with inversion of stereochemistry (SN2 mechanism).

-

Reduce the resulting azide to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine followed by water.

-

The final step would involve the conversion of the nitrile or ester group to the primary amide, if starting from those precursors.

-

Diagram: Asymmetric Synthesis Workflow

References

(R)-4-(1-Aminoethyl)benzamide: A Comprehensive Technical Guide for Asymmetric Synthesis

Abstract

(R)-4-(1-Aminoethyl)benzamide is a versatile and highly valuable chiral amine that serves as a critical building block and resolving agent in modern asymmetric synthesis. Its unique structural features, combining a rigid aromatic core with a stereodefined amino group and a hydrogen-bonding benzamide moiety, make it an effective tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, resolution, physicochemical properties, and diverse applications of this compound. The content herein is grounded in established chemical principles and supported by detailed experimental protocols and mechanistic insights to empower the practical application of this important chiral amine.

Introduction: The Strategic Importance of Chiral Amines in Drug Development

Chiral amines are fundamental components in a vast array of biologically active molecules, with a significant number of pharmaceuticals containing at least one chiral amine moiety. The stereochemistry of these amines is often critical to their pharmacological activity and toxicological profile. Consequently, the development of robust and efficient methods for obtaining enantiomerically pure amines is a cornerstone of modern drug discovery and development.

This compound has emerged as a significant player in this field. Its utility stems from its dual functionality: it can act as a resolving agent to separate racemic mixtures of acidic compounds, and it can serve as a chiral building block for the synthesis of more complex enantiomerically pure molecules. The benzamide group enhances its crystalline nature, which is advantageous for classical resolution, and provides an additional site for hydrogen bonding, which can influence the stereochemical outcome of reactions. This guide will delve into the practical aspects of utilizing this powerful chiral tool.

Synthesis and Resolution: A Practical Approach

The preparation of enantiomerically pure this compound is typically achieved through a two-stage process: the synthesis of the racemic amine followed by its chiral resolution.

Synthesis of Racemic 4-(1-Aminoethyl)benzamide

A reliable and scalable synthesis of racemic 4-(1-aminoethyl)benzamide can be accomplished via a three-step sequence starting from the commercially available 4-acetylbenzamide.

Experimental Protocol: Synthesis of Racemic 4-(1-Aminoethyl)benzamide

Step 1: Reduction of 4-Acetylbenzamide to 4-(1-Hydroxyethyl)benzamide

-

To a stirred solution of 4-acetylbenzamide (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to a pH of ~6.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 4-(1-hydroxyethyl)benzamide[1], which can often be used in the next step without further purification.

Step 2: Conversion of 4-(1-Hydroxyethyl)benzamide to 4-(1-Azidoethyl)benzamide

-

Dissolve the crude 4-(1-hydroxyethyl)benzamide (1.0 eq) in a suitable solvent such as toluene.

-

Add diphenylphosphoryl azide (DPPA) (1.2 eq) followed by the dropwise addition of 1,8-diazabicycloundec-7-ene (DBU) (1.2 eq) at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(1-azidoethyl)benzamide.

Step 3: Reduction of 4-(1-Azidoethyl)benzamide to Racemic 4-(1-Aminoethyl)benzamide

-

Dissolve the 4-(1-azidoethyl)benzamide (1.0 eq) in methanol.

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously for 4-8 hours.

-

Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield racemic 4-(1-aminoethyl)benzamide.

Chiral Resolution using (+)-Tartaric Acid

The separation of the racemic amine is effectively achieved by diastereomeric salt formation with a chiral acid. (+)-Tartaric acid is a cost-effective and highly efficient resolving agent for this purpose. The principle lies in the differential solubility of the two diastereomeric salts.[2][3][4]

Experimental Protocol: Resolution of (R,S)-4-(1-Aminoethyl)benzamide

-

Dissolve racemic 4-(1-aminoethyl)benzamide (1.0 eq) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

-

Slowly add the hot tartaric acid solution to the hot amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, during which time the less soluble diastereomeric salt, the (R)-amine-(+)-tartrate salt, will preferentially crystallize.

-

For complete crystallization, the flask can be placed in a refrigerator (4 °C) for several hours.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To liberate the free amine, suspend the collected crystals in water and add a 1 M aqueous solution of sodium hydroxide (NaOH) until the pH is >10.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. For higher enantiopurity, a second recrystallization of the diastereomeric salt may be performed before treatment with base.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| CAS Number | 173898-21-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 164.21 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Not widely reported, expected to be a crystalline solid | N/A |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | General Chemical Principles |

Spectroscopic Data Interpretation

The structural features of this compound give rise to a characteristic spectroscopic fingerprint.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine (NH₂) and amide (CONH₂) protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The methine proton will be a quartet coupled to the methyl protons, and the methyl protons will be a doublet coupled to the methine proton. The amine and amide protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[5][6]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (typically δ 165-175 ppm), the aromatic carbons, and the two aliphatic carbons.[5][7]

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide (typically two bands in the 3400-3200 cm⁻¹ region). A strong C=O stretching vibration for the amide will be observed around 1680-1630 cm⁻¹. The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.[8][9][10][11]

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral resolving agent and a chiral building block.

As a Chiral Resolving Agent

This compound is an effective resolving agent for racemic carboxylic acids. The formation of diastereomeric salts, followed by fractional crystallization, allows for the separation of the enantiomers of the acid. The benzamide functionality often enhances the crystallinity of the resulting salts, facilitating a cleaner separation compared to other chiral amines.

Mechanism of Chiral Recognition: The resolution process relies on the three-dimensional arrangement of the interacting functional groups in the diastereomeric salts. Chiral recognition is achieved through a combination of ionic interactions (between the ammonium cation and the carboxylate anion) and hydrogen bonding involving the amide and the functional groups of the chiral acid. This network of non-covalent interactions leads to a more stable, and thus less soluble, crystal lattice for one diastereomer over the other.

As a Chiral Building Block

This compound can be incorporated into the synthesis of more complex chiral molecules. The primary amine serves as a nucleophilic handle for further functionalization, such as amide bond formation or reductive amination, while preserving the stereochemical integrity of the chiral center. Its presence in a molecule can be instrumental in directing the stereochemical outcome of subsequent reactions.

While specific, documented examples of this compound as a chiral auxiliary are not abundant in readily accessible literature, its structural similarity to other widely used chiral amines, such as (R)-1-phenylethylamine[12][13], suggests its potential in this capacity. In a chiral auxiliary role, it would be temporarily attached to a prochiral molecule to direct a stereoselective transformation, after which it would be cleaved and recovered.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral amine with significant applications in asymmetric synthesis. Its straightforward synthesis and effective use as a resolving agent make it an attractive choice for obtaining enantiomerically pure carboxylic acids. While its application as a chiral auxiliary is less documented, its structural features suggest considerable potential in this area. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of readily accessible and effective chiral tools like this compound is set to increase. Further research into its applications as a chiral auxiliary and in the synthesis of novel chiral ligands and organocatalysts is a promising avenue for future exploration.

References

- 1. 4-(1-Hydroxyethyl)benzamide | C9H11NO2 | CID 22716490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. benchchem.com [benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. journals.co.za [journals.co.za]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. fiveable.me [fiveable.me]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of (R)-4-(1-Aminoethyl)benzamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-4-(1-Aminoethyl)benzamide

Authored by a Senior Application Scientist

Introduction and Molecular Structure Overview

This compound is a derivative of benzamide featuring a chiral 1-aminoethyl substituent at the para position of the phenyl ring. Its structure incorporates several key functional groups: a primary aromatic amide, a primary aliphatic amine, a disubstituted aromatic ring, and a stereocenter. Each of these features will produce distinct and identifiable signals in various spectroscopic analyses, which are crucial for confirming the molecule's identity, purity, and stereochemical integrity.

The comprehensive characterization of such molecules is a cornerstone of modern drug development and chemical research, ensuring that the correct compound is carried forward into further studies. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles for the predicted spectral features.

Figure 1: Structure of this compound with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The ¹H and ¹³C NMR spectra will provide information on the number and types of protons and carbons, their connectivity, and their chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the aminoethyl group, and the protons on the nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Amide Protons (-CONH₂) | ~7.5 - 8.5 | Broad singlet | 2H | Amide protons are often broad due to quadrupole broadening from the nitrogen atom and exchange with trace water. Their chemical shift is solvent-dependent. |

| Aromatic Protons (ortho to -CONH₂) | ~7.8 | Doublet | 2H | These protons are deshielded by the electron-withdrawing amide group. They will appear as a doublet due to coupling with the protons meta to the amide. |

| Aromatic Protons (meta to -CONH₂) | ~7.4 | Doublet | 2H | These protons are ortho to the aminoethyl group and will be a doublet due to coupling with the protons ortho to the amide. |

| Methine Proton (-CH-) | ~4.1 | Quartet | 1H | This proton is on the chiral center, adjacent to the aromatic ring, the amino group, and the methyl group. It will be split into a quartet by the three protons of the methyl group. |

| Amine Protons (-NH₂) | ~1.5 - 2.5 | Broad singlet | 2H | Similar to amide protons, these are often broad and their chemical shift is highly dependent on solvent and concentration. |

| Methyl Protons (-CH₃) | ~1.4 | Doublet | 3H | These protons will be split into a doublet by the adjacent methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl Carbon (-C=O) | ~168 - 172 | The carbonyl carbon of an amide is significantly deshielded and appears far downfield.[1] |

| Aromatic Carbon (ipso-, attached to -CONH₂) | ~132 - 135 | The carbon attached to the amide group. |

| Aromatic Carbon (ipso-, attached to -CH-) | ~145 - 148 | The carbon attached to the aminoethyl substituent. |

| Aromatic Carbons (ortho to -CONH₂) | ~128 - 130 | Aromatic CH carbons. |

| Aromatic Carbons (meta to -CONH₂) | ~126 - 128 | Aromatic CH carbons. |

| Methine Carbon (-CH-) | ~50 - 55 | The aliphatic carbon of the chiral center. |

| Methyl Carbon (-CH₃) | ~20 - 25 | The terminal methyl carbon. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it can slow down the exchange of N-H protons, leading to sharper signals.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic vibrations of the amide and amine groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Primary Amide & Amine | N-H Stretch | 3100 - 3500 | Medium-Strong | Primary amides and amines typically show two bands in this region (symmetric and asymmetric stretching).[2] These may overlap. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium | For the methyl and methine groups. |

| Amide C=O | C=O Stretch | 1650 - 1680 | Strong | This is a very characteristic and strong absorption for amides.[2] |

| Amide N-H Bend | N-H Scissoring | 1620 - 1650 | Medium | Often appears close to the C=O stretch.[2] |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium | A series of bands indicating the presence of the benzene ring. |

| Amide C-N | C-N Stretch | ~1400 | Medium | The C-N bond in amides has some double bond character, leading to a higher frequency than in amines. |

| Aromatic C-H Bend | C-H Out-of-plane | 800 - 850 | Strong | For a 1,4-disubstituted (para) benzene ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty accessory is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₉H₁₂N₂O, giving it a molecular weight of 164.21 g/mol .

-

Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 164. Since it contains an even number of nitrogen atoms, the molecular weight is even, consistent with the nitrogen rule.

-

Key Fragmentation Pathways:

-

α-Cleavage (Amine): The most common fragmentation for primary amines is the cleavage of the bond alpha to the nitrogen atom. Loss of a methyl radical (•CH₃) would be a highly favorable pathway, leading to a stable iminium cation at m/z = 149 . This is often the base peak.

-

Loss of Amine Group: Cleavage of the C-C bond between the aromatic ring and the ethyl group can occur, but is less common than α-cleavage.

-

Benzoyl Cation Formation: Similar to benzamide, cleavage of the bond between the aminoethyl side chain and the ring could lead to fragments related to the benzamide core. However, the amine α-cleavage is expected to dominate. A fragment at m/z = 121 (benzoyl cation) could be formed after rearrangement and loss of the side chain.

-

Further Fragmentation of Benzoyl Cation: The benzoyl cation (m/z 121) can lose carbon monoxide (CO) to form the phenyl cation at m/z = 77 .[3][4]

-

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra. Electrospray Ionization (ESI) could also be used, which would primarily show the protonated molecule [M+H]⁺ at m/z = 165.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework for these analyses. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and connectivity. The IR spectrum will verify the presence of key functional groups, particularly the primary amide and amine. Finally, mass spectrometry will confirm the molecular weight and provide structural information through predictable fragmentation patterns, with the α-cleavage of the aminoethyl side chain expected to be a dominant feature. By following the outlined protocols and comparing experimental data to these predictions, researchers can confidently verify the synthesis and purity of this important chiral molecule.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-4-(1-Aminoethyl)benzamide

A Framework for Preformulation and Early-Stage Drug Development

Authored by: A Senior Application Scientist

Abstract

(R)-4-(1-Aminoethyl)benzamide is a chiral molecule of interest in pharmaceutical development. Its journey from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. Directed at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and establishes a self-validating system for data interpretation. While specific experimental data for this molecule is not publicly available, this guide presents a robust, proposed framework based on established principles from the International Council for Harmonisation (ICH) guidelines and best practices in the pharmaceutical industry.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The developability of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility and stability. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of the drug. Conversely, chemical instability can result in the formation of degradation products, which may be inactive, less active, or even toxic. Therefore, a comprehensive evaluation of these parameters is a cornerstone of preformulation studies.

This compound possesses key functional groups—a primary amine and a benzamide—that will govern its physicochemical behavior. The primary amine is basic and will exhibit pH-dependent solubility, while the amide bond can be susceptible to hydrolysis under certain conditions. This guide will provide the methodologies to rigorously investigate these properties.

Physicochemical Properties of this compound

While experimental data is limited, some properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H12N2O | [1] |

| Molecular Weight | 164.2 g/mol | [1] |

| CAS Number | 1082413-74-8 | [1] |

| Predicted Boiling Point | 326.8±25.0 °C | [1] |

| Predicted Density | 1.129±0.06 g/cm3 | [1] |

| Predicted pKa | 16.20±0.50 | [1] |

Note: These are predicted values and must be experimentally verified.

Aqueous Solubility Assessment: A Multi-faceted Approach

The aqueous solubility of an API must be determined across the physiologically relevant pH range.[2] For ionizable compounds like this compound, a pH-solubility profile is essential.

Thermodynamic (Equilibrium) Solubility Determination

The gold standard for solubility measurement is the saturation shake-flask method.[3] This technique measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Experimental Protocol: Saturation Shake-Flask Method

-

Preparation of Buffers: Prepare a series of buffers covering the pH range of 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5 and 5.5, and phosphate buffers for pH 6.8 and 7.4).[2]

-

Sample Preparation: Add an excess amount of this compound to flasks containing each buffer. The presence of undissolved solid is necessary to ensure saturation.[3]

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 °C to mimic physiological conditions) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.[4]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the pH of the saturated solution to confirm the final pH of the medium.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution. This high-throughput method is valuable for early-stage discovery.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffers of interest.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Caption: Workflow for Solubility Assessment.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.[5] Forced degradation, or stress testing, is a systematic way to accelerate this process.[6]

Development of a Stability-Indicating Analytical Method

A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[7] HPLC is the most common technique for developing a SIAM.[8]

Key Steps in SIAM Development:

-

Method Optimization: Develop an HPLC method (e.g., reversed-phase with a C18 column) that provides good resolution between the parent compound and any potential degradation products. Mobile phase composition, pH, and gradient elution are key parameters to optimize.

-

Forced Degradation: Subject this compound to a range of stress conditions to generate degradation products.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

The goal of forced degradation is to induce 5-20% degradation of the API to reveal the primary degradation pathways.[9]

Proposed Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours. The amide linkage may be susceptible to hydrolysis under acidic conditions.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours. Amide hydrolysis can also be base-catalyzed.

-

Oxidation: 3% H2O2 at room temperature for 24 hours. The primary amine and the benzylic position could be sites of oxidation.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.

Samples should be analyzed at various time points to understand the degradation kinetics.

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be hypothesized:

-

Hydrolysis: Cleavage of the amide bond to form 4-(1-aminoethyl)benzoic acid and ammonia.

-

Oxidation: Oxidation of the primary amine or the ethyl side chain.

-

Racemization: Potential for racemization at the chiral center under harsh conditions, although this is less likely to be a primary degradation pathway.

Data Interpretation and Reporting

All quantitative data should be summarized in clear, concise tables.

Example Table for pH-Solubility Profile:

| Buffer pH | Final pH of Saturated Solution | Mean Solubility (mg/mL) ± SD |

| 1.2 | ||

| 4.5 | ||

| 6.8 | ||

| 7.4 |

Example Table for Forced Degradation Results:

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants > 0.1% |

| 0.1 N HCl, 60°C | 24 | |||

| 0.1 N NaOH, 60°C | 24 | |||

| 3% H2O2, RT | 24 | |||

| 80°C (solid) | 48 | |||

| Photostability | - |

The results from these studies will provide a comprehensive understanding of the solubility and stability of this compound, guiding formulation development and establishing a foundation for regulatory submissions.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following these proposed methodologies, researchers can generate the critical data needed to assess the developability of this compound. The emphasis on scientifically sound protocols and the development of a stability-indicating method ensures the integrity and trustworthiness of the results, paving the way for successful drug product development.

References

- 1. 4-(1-aminoethyl)benzamide CAS#: 1082413-74-8 [m.chemicalbook.com]

- 2. who.int [who.int]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chromatographyonline.com [chromatographyonline.com]

The Therapeutic Potential of (R)-4-(1-Aminoethyl)benzamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs with diverse therapeutic applications. Within this broad class of compounds, derivatives of (R)-4-(1-Aminoethyl)benzamide represent a promising, yet underexplored, frontier for the development of novel therapeutics. The inherent chirality of the 1-aminoethyl moiety at the 4-position of the benzamide ring introduces a critical stereochemical element that can significantly influence biological activity and target selectivity. This technical guide provides a comprehensive overview of the potential therapeutic relevance of this compound derivatives, with a primary focus on their potential as histone deacetylase (HDAC) inhibitors for oncology and as modulators of key targets in neurodegenerative diseases. We will delve into the rationale behind their design, propose synthetic strategies, and outline key experimental protocols for their evaluation, thereby providing a roadmap for researchers and drug development professionals interested in this promising chemical space.

Introduction: The Benzamide Scaffold and the Significance of Chirality

Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, anti-inflammatory, and anticancer properties.[1] The versatility of the benzamide core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chiral center, as in this compound, adds a layer of complexity and opportunity. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. This underscores the importance of stereocontrolled synthesis and evaluation of chiral drug candidates.

The this compound scaffold combines the privileged benzamide core with a chiral (R)-1-phenylethylamine moiety. This specific stereochemistry can lead to enhanced binding affinity and selectivity for specific biological targets. This guide will explore the therapeutic potential of derivatives built upon this chiral scaffold, particularly in the context of oncology and neurodegenerative disorders.

Potential Therapeutic Applications

Histone Deacetylase (HDAC) Inhibition in Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[3] HDAC inhibitors have emerged as a promising class of anticancer agents, with several benzamide-based inhibitors, such as Entinostat (MS-275), demonstrating clinical efficacy.[4]

The general pharmacophore for benzamide-based HDAC inhibitors consists of a cap group that interacts with the surface of the enzyme, a zinc-binding group (ZBG) that chelates the zinc ion in the active site, and a linker connecting these two moieties. The this compound scaffold can be envisioned as a versatile platform for the design of novel HDAC inhibitors. The benzamide nitrogen can act as a ZBG, while the chiral aminoethyl group and the phenyl ring can be functionalized to serve as the linker and cap group, respectively.

The chirality of the 1-aminoethyl group is expected to play a critical role in the orientation of the molecule within the HDAC active site, potentially leading to improved potency and isoform selectivity.[5] For instance, derivatives could be designed where the (R)-amino group is acylated with various cap groups to explore the structure-activity relationship (SAR) and optimize HDAC inhibitory activity.

Synthesis of this compound Derivatives

The synthesis of a library of this compound derivatives can be achieved through a convergent synthetic strategy that relies on the asymmetric synthesis of the chiral amine precursor and subsequent amide coupling reactions.

Asymmetric Synthesis of the Chiral Amine

The key starting material, (R)-4-(1-Aminoethyl)benzoic acid or a suitable ester thereof, can be prepared using established methods for the asymmetric synthesis of chiral 1-phenylethylamines.[6][7] One common approach involves the asymmetric reduction of a corresponding acetophenone precursor using a chiral catalyst.

Caption: Asymmetric synthesis of the this compound core.

Library Synthesis via Amide Coupling

Once the chiral core is obtained, a library of derivatives can be generated by coupling the primary amine with a diverse range of carboxylic acids or by modifying the benzamide moiety. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this purpose.[8]

Caption: General workflow for the synthesis of a derivative library.

Experimental Protocols for Therapeutic Evaluation

In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the synthesized derivatives against various HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) and a fluorogenic substrate (e.g., Fluor-de-Lys™) are used.

-

Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The HDAC enzyme is pre-incubated with the test compound or vehicle control in an assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at 37°C for a specified time.

-

A developer solution is added to stop the reaction and generate a fluorescent signal.

-

-

Data Analysis: The fluorescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.

-

MTT Assay:

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution.

-

-

Data Analysis: The absorbance is measured at 570 nm. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.

Neuroprotection Assay (MPP+ Induced Cell Death Model)

Objective: To evaluate the neuroprotective effects of the derivatives in a cellular model of Parkinson's disease.[9]

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.

-

Compound Treatment and Toxin Induction: Differentiated cells are pre-treated with the test compounds for a specified time, followed by the addition of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) to induce neuronal cell death.

-

Cell Viability Assay: After incubation, cell viability is assessed using a calcein-AM/ethidium homodimer-1 staining kit or an MTT assay.

-

Data Analysis: The percentage of viable cells is calculated relative to the untreated control. Increased cell viability in the presence of the test compound indicates a neuroprotective effect.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound derivatives is not yet available in the public domain, we can extrapolate potential SAR trends based on related benzamide inhibitors.

Table 1: Hypothetical SAR for this compound Derivatives as HDAC Inhibitors

| R-Group Modification (at the primary amine) | Expected Impact on HDAC Inhibition | Rationale |

| Small aliphatic groups (e.g., acetyl, propionyl) | Moderate activity | May provide a baseline for linker length and flexibility. |

| Aromatic groups (e.g., benzoyl, naphthoyl) | Potentially high activity | Can serve as effective "cap" groups to interact with surface residues of the HDAC enzyme. |

| Heterocyclic groups (e.g., pyridinyl, indolyl) | May enhance potency and selectivity | Can form additional hydrogen bonds and pi-stacking interactions. |

| Long-chain aliphatic groups | Variable activity | May improve cell permeability but could also lead to non-specific binding. |

Future Directions:

The therapeutic potential of this compound derivatives is largely untapped. Future research should focus on:

-

Synthesis and Screening of a Diverse Library: A comprehensive library of derivatives should be synthesized to explore a wide range of chemical space and establish a robust SAR.

-